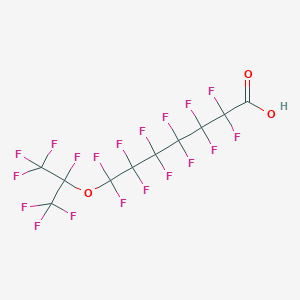![molecular formula C23H36N4O5 B12084714 CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]- CAS No. 1143571-96-3](/img/structure/B12084714.png)
CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]- is a complex organic compound with the molecular formula C23H36N4O5 and a molecular weight of 448.556 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl group and a tert-butyl ester, making it a subject of interest in various scientific fields.
准备方法
The synthesis of Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]- involves multiple steps. One common synthetic route includes the reaction of 4-[2-(1-pyrrolidinyl)ethoxy]aniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride in tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature (25°C) over a period of time .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidinyl group, using reagents like alkyl halides.
科学研究应用
Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolidinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .
相似化合物的比较
Similar compounds include:
Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester: This compound also contains a carbamate group and a tert-butyl ester but differs in the presence of a piperazinyl group instead of a pyrrolidinyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a simpler structure with a phenyl group and an isopropyl ester.
属性
CAS 编号 |
1143571-96-3 |
|---|---|
分子式 |
C23H36N4O5 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-pyrrolidin-1-ylethoxy)phenyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C23H36N4O5/c1-22(2,3)31-20(28)25-19(26-21(29)32-23(4,5)6)24-17-9-11-18(12-10-17)30-16-15-27-13-7-8-14-27/h9-12H,7-8,13-16H2,1-6H3,(H2,24,25,26,28,29) |
InChI 键 |
WXXWRPVOIXRIHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)OCCN2CCCC2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


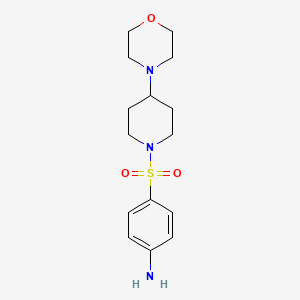
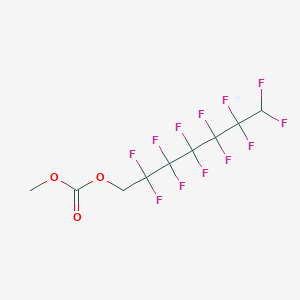


![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)
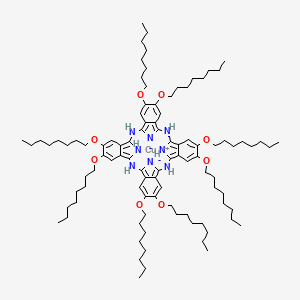
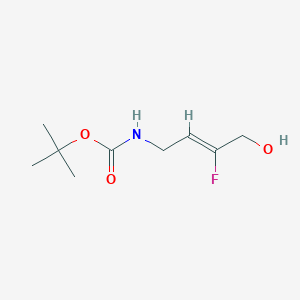
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
